isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

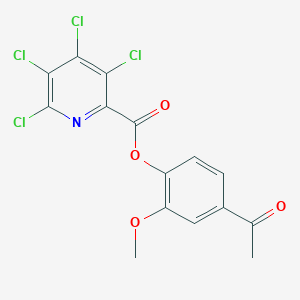

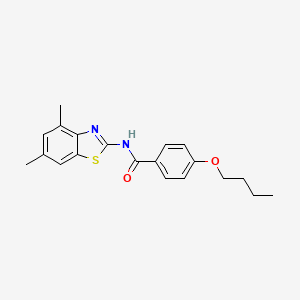

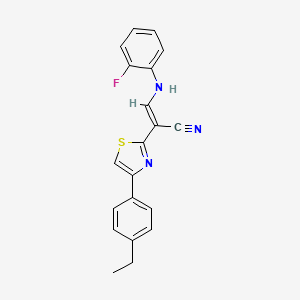

Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate, also known as imidacloprid, is a widely used insecticide that belongs to the neonicotinoid class of chemicals. It was first introduced in the market in 1991 and has since become one of the most popular insecticides globally. Imidacloprid is used to control a broad range of pests, including aphids, thrips, whiteflies, and beetles.

Aplicaciones Científicas De Investigación

- Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate exhibits pesticidal activity due to its structural resemblance to neonicotinoid insecticides. Researchers explore its effectiveness against specific pests, its mode of action, and its potential as an eco-friendly alternative to conventional pesticides .

- Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate can serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions. These reactions allow the formation of carbon–carbon bonds, enabling the synthesis of complex organic molecules. Researchers explore its utility in constructing diverse chemical structures .

- The compound’s similarity to indole-3-acetic acid (a plant hormone) suggests potential applications in plant growth regulation. Investigations focus on its effects on seed germination, root development, and overall plant health .

Pesticide Chemistry and Agrochemicals

Organic Synthesis and Suzuki–Miyaura Coupling

Plant Growth Regulators and Hormones

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A related compound, ipfencarbazone, is known to inhibit the biosynthesis of fatty acids in plants (vlcfa) . This suggests that isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate might interact with its targets in a similar way, leading to changes in the biochemical processes of the organism.

Biochemical Pathways

Considering the potential inhibition of fatty acid biosynthesis mentioned above , it’s plausible that this compound could affect pathways related to lipid metabolism. The downstream effects of such disruption could include altered cell membrane integrity and function, potentially leading to cell death.

Result of Action

Based on the potential inhibition of fatty acid biosynthesis , it’s plausible that the compound could lead to disrupted cell membrane function, potentially resulting in cell death.

Propiedades

IUPAC Name |

propan-2-yl N-(2,4-dichlorophenyl)pyridine-3-carboximidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-10(2)20-15(11-4-3-7-18-9-11)19-14-6-5-12(16)8-13(14)17/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAQGOFETORAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2775706.png)

![Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2775707.png)

![1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2775709.png)

![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2775719.png)